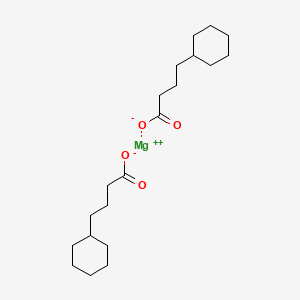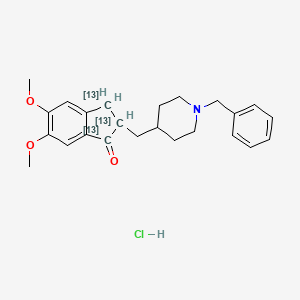
N,N'-Diphenyldicarbonimidic diamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Diphenyldicarbonimidic diamide: is an organic compound characterized by the presence of two phenyl groups attached to a central carbon-nitrogen framework
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Diphenyldicarbonimidic diamide typically involves the reaction of aniline with phosgene or its derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: In industrial settings, the production of N,N’-Diphenyldicarbonimidic diamide is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process.
化学反応の分析
Types of Reactions: N,N’-Diphenyldicarbonimidic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl isocyanates, while reduction can produce aniline derivatives.
科学的研究の応用
Chemistry: N,N’-Diphenyldicarbonimidic diamide is used as a building block in the synthesis of various organic compounds
Biology: In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for investigating cellular processes and pathways.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties. Research is ongoing to evaluate their efficacy in treating various diseases, including cancer and infectious diseases.
Industry: In industrial applications, N,N’-Diphenyldicarbonimidic diamide is used as an intermediate in the production of polymers, resins, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism by which N,N’-Diphenyldicarbonimidic diamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through the formation of covalent or non-covalent bonds, depending on the specific target and conditions.
類似化合物との比較
N,N’-Dicyclohexylcarbodiimide: Known for its use in peptide synthesis.
N,N’-Dimethylimidodicarbonimidic diamide: Used in the synthesis of metformin hydrochloride.
Anthranilic diamides: Known for their insecticidal properties.
Uniqueness: N,N’-Diphenyldicarbonimidic diamide stands out due to its unique phenyl-substituted structure, which imparts distinct chemical properties and reactivity. This makes it a versatile compound with diverse applications in various fields.
特性
CAS番号 |
28584-90-9 |
|---|---|
分子式 |
C14H13N3O2 |
分子量 |
255.27 g/mol |
IUPAC名 |
1-phenyl-3-(phenylcarbamoyl)urea |
InChI |
InChI=1S/C14H13N3O2/c18-13(15-11-7-3-1-4-8-11)17-14(19)16-12-9-5-2-6-10-12/h1-10H,(H3,15,16,17,18,19) |
InChIキー |
QCEAZVJAZBUHIY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)NC(=O)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![sodium;(E,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-5-hydroxyhept-2-enoate](/img/structure/B13831472.png)







![[(3,7-Dimethyloctyl)oxy]acetaldehyde](/img/structure/B13831510.png)




